Cas no 8052-16-2 (Actinomycin C)

Actinomycin C is a polypeptide antibiotic belonging to the actinomycin group, known for its potent antitumor and antimicrobial properties. It functions by intercalating into DNA, inhibiting RNA synthesis, and disrupting transcriptional processes. This compound is particularly notable for its efficacy against certain Gram-positive bacteria and its role in research applications involving nucleic acid interactions. Actinomycin C exhibits high binding affinity to double-stranded DNA, making it a valuable tool in molecular biology studies. Its stability under controlled conditions and well-characterized mechanism of action further enhance its utility in both therapeutic and experimental contexts. Proper handling is essential due to its cytotoxic nature.
Actinomycin C structure
Actinomycin C structure
商品名:Actinomycin C
CAS番号:8052-16-2
MF:C63H88N12O16
メガワット:1269.44362
CID:723839
PubChem ID:3084037

Actinomycin C 化学的及び物理的性質

名前と識別子

    • Actinomycin C
    • CACTINOMYCIN
    • UNII-0OCC969V50
    • Cactinomycinum [INN-Latin]
    • NSC 18268
    • 0OCC969V50
    • Cactinomycine
    • Cactinomicina [INN-Spanish]
    • NS00124445
    • 8052-16-2
    • Cactinomycin [USAN:INN]
    • H.B.F. 386
    • Cactinomycinum
    • Sanamycin
    • Actinochrysin
    • Actinomycin D, 2(sup A)-D-alloisoleucine-2(sup B)-D-alloisoleucine-, mixt. with actinomycin D and 2(sup A)-D-alloisoleucineactinomycin D
    • Cactinomycine [INN-French]
    • Sanamicia
    • EINECS 232-485-1
    • Cactinomicina
    • SCHEMBL1650567
    • 2-amino-1-N-[(3S,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
    • NSC-18268
    • QCXJFISCRQIYID-IAEPZHFASA-N
    • インチ: InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43+,44+,45-,46-,49-,50-/m0/s1
    • InChIKey: QCXJFISCRQIYID-IAEPZHFASA-N
    • ほほえんだ: CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C

計算された属性

  • せいみつぶんしりょう: 1268.644
  • どういたいしつりょう: 1268.644
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 18
  • 重原子数: 91
  • 回転可能化学結合数: 9
  • 複雑さ: 3050
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 356A^2

じっけんとくせい

  • 色と性状: 明るい赤色結晶
  • 密度みつど: 1.0721 (rough estimate)
  • ゆうかいてん: 252°
  • ふってん: 848.87°C (rough estimate)
  • フラッシュポイント: 793.4°C
  • 屈折率: 1.6000 (estimate)
  • ひせんこうど: D25 -325 to -349° (c = 0.25 in ethanol)
  • ようかいせい: アセトン/ベンゼン/クロロホルムと酢酸エチルに溶解し、エタノールに溶解し、水に微溶解する
  • じょうきあつ: Not available
  • マーカー: 13,1606

Actinomycin C セキュリティ情報

Actinomycin C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-202905-1 mg
Actinomycin C,
8052-16-2
1mg
¥3,761.00 2023-07-10
TRC
D102503-10mg
Actinomycin C
8052-16-2
10mg
$144.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-202905A-25 mg
Actinomycin C,
8052-16-2
25mg
¥16,170.00 2023-07-10
TRC
D102503-5mg
Actinomycin C
8052-16-2
5mg
$87.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-202905-1mg
Actinomycin C,
8052-16-2
1mg
¥3761.00 2023-09-05
TRC
D102503-100mg
Actinomycin C
8052-16-2
100mg
$896.00 2023-05-18
TRC
D102503-50mg
Actinomycin C
8052-16-2
50mg
$552.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-202905A-25mg
Actinomycin C,
8052-16-2
25mg
¥16170.00 2023-09-05

Actinomycin C 関連文献

Actinomycin Cに関する追加情報

Actinomycin C: A Comprehensive Overview of Its Chemistry, Biology, and Recent Applications

Actinomycin C, a naturally occurring polypeptide antibiotic, is a compound with the CAS number 8052-16-2. This remarkable molecule has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and biological activities. Discovered in the 1950s, Actinomycin C belongs to the actinomycin family, which is known for its potent biological effects. The compound's structure consists of a chromophore and an amino acid chain, making it a versatile tool in both research and therapeutic applications.

The chemical formula of Actinomycin C is C₅₈H₇₂N₁₆O₁₄·3.5H₂O, reflecting its complex composition. Its chromophore is responsible for its characteristic blue color and plays a crucial role in its biological interactions. The amino acid chain contributes to its solubility and binding affinity, making it an effective agent in various biochemical assays. The presence of multiple hydroxyl and carboxyl groups in its structure enhances its reactivity, allowing for diverse modifications that can tailor its properties for specific applications.

Actinomycin C is primarily known for its antitumor properties, which have been extensively studied in both preclinical and clinical settings. Its mechanism of action involves the inhibition of RNA synthesis by intercalating between DNA base pairs, thereby disrupting transcription. This mechanism has made it a valuable tool in understanding gene expression and DNA replication. Recent research has highlighted its potential in combination therapies, where it can synergize with other agents to enhance therapeutic outcomes.

In recent years, advancements in synthetic chemistry have enabled the development of modified versions of Actinomycin C with improved pharmacokinetic profiles. These derivatives retain the core biological activity while exhibiting enhanced solubility, stability, and reduced toxicity. For instance, semisynthetic derivatives have been engineered to maintain the intercalation capability while minimizing off-target effects. Such modifications have opened new avenues for treating resistant cancers and other diseases.

The biological significance of Actinomycin C extends beyond its antitumor effects. It has been widely used as a research tool in molecular biology due to its ability to inhibit RNA polymerase II. This property makes it indispensable in studies related to gene regulation, transcriptional mechanisms, and RNA processing. Researchers utilize Actinomycin C to investigate the dynamics of RNA polymerase movement along DNA templates, providing insights into the fundamental processes of gene expression.

Moreover, Actinomycin C has found applications in neuroscience research. Emerging evidence suggests that RNA interference mechanisms play a critical role in neural development and function. Actinomycin C's ability to inhibit RNA synthesis has been leveraged to study these processes in model organisms and human cell lines. Its use as a probe has contributed to our understanding of how dysregulated RNA metabolism contributes to neurological disorders.

The structural complexity of Actinomycin C presents both challenges and opportunities for drug development. While its polypeptide nature offers unique interactions with biological targets, it also poses challenges for formulation and delivery. Current research efforts are focused on overcoming these hurdles through innovative delivery systems such as nanoparticles and liposomes. These systems aim to enhance the bioavailability and targeted delivery of Actinomycin C, thereby improving therapeutic efficacy.

Recent clinical trials have explored the use of Actinomycin C in combination with other chemotherapeutic agents for treating aggressive cancers. The synergistic effects observed in these trials highlight the potential of this compound as part of multi-modal treatment strategies. Additionally, preclinical studies are investigating its role in treating infectious diseases caused by RNA viruses. The compound's ability to disrupt viral RNA replication makes it a promising candidate for antiviral therapies.

The future prospects of Actinomycin C are vast, driven by ongoing research into its mechanisms of action and potential applications. Advances in computational chemistry and machine learning are accelerating the discovery of new derivatives with optimized properties. These computational approaches enable researchers to predict the behavior of modified compounds before experimental validation, significantly reducing development time.

In conclusion, Actinomycin C remains a cornerstone compound in pharmaceutical research due to its unique chemical properties and broad range of biological activities. Its applications span from cancer therapy to fundamental studies in molecular biology, underscoring its versatility and importance. As research continues to uncover new aspects of this remarkable molecule, we can expect further innovations that will expand its therapeutic potential.

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